

Application Notes & Protocols: Elucidating Golcadomide's Mechanism of Action Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Golcadomide	
Cat. No.:	B10831497	Get Quote

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Introduction

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 ligase modulator (CELMoD®) that has shown promising clinical activity in various hematological malignancies, particularly non-Hodgkin lymphoma.[1][2][3] As a molecular glue, **Golcadomide** modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4][5] The primary targets of **Golcadomide** identified to date are the lymphoid transcription factors lkaros (IKZF1) and Aiolos (IKZF3). Degradation of these factors is associated with direct tumor cell apoptosis and immunomodulatory effects, including T-cell activation. Additionally, some cereblon modulators have been shown to induce the degradation of the translation termination factor GSPT1.

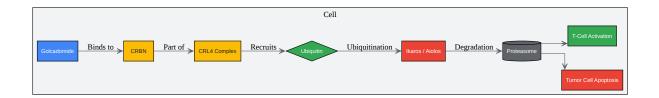
To further elucidate the complete mechanism of action of **Golcadomide** and to identify potential mechanisms of resistance, a powerful and unbiased approach is the use of genomewide CRISPR-Cas9 loss-of-function screens. This technology allows for the systematic knockout of every gene in the genome, enabling the identification of genes whose loss confers resistance to **Golcadomide** treatment. This application note provides a detailed protocol for utilizing CRISPR-Cas9 screens to discover and validate novel genetic determinants of **Golcadomide**'s activity.



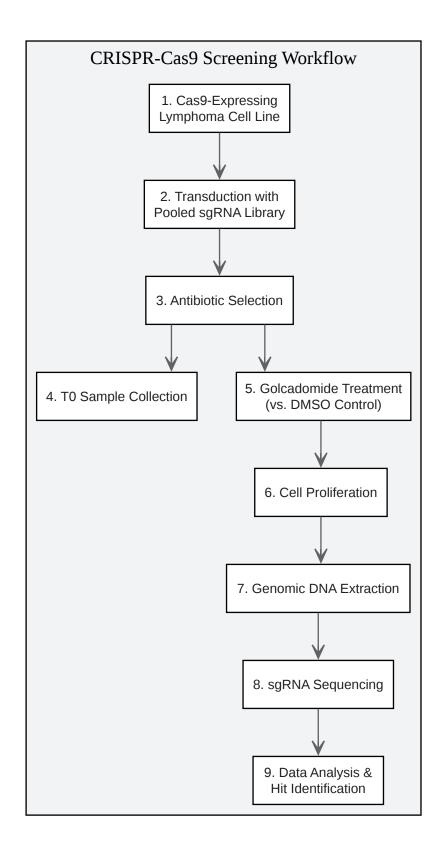
Signaling Pathway of Golcadomide

The established mechanism of action for **Golcadomide** involves its binding to the Cereblon (CRBN) protein, a component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of neosubstrates, primarily Ikaros and Aiolos, for ubiquitination and subsequent degradation by the proteasome. This degradation cascade results in both direct anti-tumor effects and immunomodulatory responses.

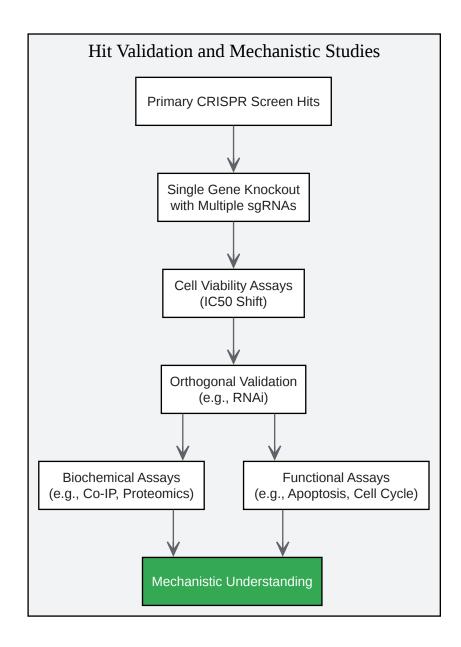












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